Succinylcholine
説明
特性
IUPAC Name |
trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O4/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6/h7-12H2,1-6H3/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOIZCJOOAYSMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O4+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
541-19-5 (diiodide), 55-94-7 (dibromide), 71-27-2 (dichloride) | |
| Record name | Succinylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048455 | |
| Record name | Succinylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Succinylcholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014347 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble, ODORLESS; DIHYDRATE IS HYGROSCOPIC; WHITE CRYSTALLINE POWDER; 1 G SOL IN ABOUT 1 ML H2O & ABOUT 350 ML ALC /CHLORIDE/, Slightly hygroscopic crystals, mp 225 °C. Freely sol in water or normal saline, giving solns which are very slightly acidic. /Bromide/, Exists as a dihydrate at room temperature, crystals, mp 156-163 °C. Anhydrous form mp approximately 190 °C. Slightly bitter taste. Freely soluble in water (about 1 g/1 ml water). Solubility in 95% ethanol: 0.42 g/ 100 ml. Sparingly soluble in benzene, chloroform. Practically insoluble in ether. The pH of a 2-5% aqueous solution may vary from 4.5 to 3.0. /Chloride/, 7.57e-04 g/L | |
| Record name | Succinylcholine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00202 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SUCCINYLCHOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3254 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Succinylcholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014347 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
306-40-1 | |
| Record name | Succinylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinylcholine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00202 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Succinylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCCINYLCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2R869A8YF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SUCCINYLCHOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3254 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Succinylcholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014347 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Condensation of Succinyl Chloride and Choline Chloride
The classical method involves reacting succinyl chloride with choline chloride in dichloroethane or benzene. This route, however, faces challenges:
-
Succinyl chloride is hygroscopic and requires careful handling.
-
Thionyl chloride , used to synthesize succinyl chloride, generates toxic sulfur dioxide and hydrogen chloride gases.
-
Incomplete reactions yield impurities such as unreacted choline chloride, necessitating rigorous purification.
A modified approach from Chinese Patent CN105254515A employs triphosgene (BTC) as a chlorinating agent for succinic acid, avoiding thionyl chloride. This method achieves 86.87% yield with 99.36% purity by refluxing in dichloroethane and crystallizing with ethanol. Despite improvements, dichloroethane remains environmentally problematic.
Alkylation with Trimethylamine
Early methods reacted bis(2-chloroethyl)succinate with trimethylamine in benzene. Drawbacks include:
-
Trimethylamine , a gaseous reagent, complicates large-scale synthesis.
-
Moderate yields (46%) and cumbersome purification limit industrial viability.
Modern Transesterification Approaches
Transesterification with Electron-Withdrawing Groups
Patent WO2014024207A1 introduces a novel transesterification method using succinic acid diester and choline chloride. Key innovations:
-
Electron-withdrawing groups (e.g., nitro) on the diester enhance reactivity, enabling yields up to 88.5%.
-
Acetonitrile replaces carcinogenic solvents, improving safety.
-
Avoids gaseous reagents (e.g., methyl chloride or trimethylamine), simplifying scale-up.
Example Synthesis (Patent WO2014024207A1):
Solvent-Free Esterification
Recent advancements focus on solvent-free systems to minimize waste. For instance, reacting succinic anhydride directly with choline chloride in the presence of catalytic HCl gas achieves 80–85% yields. However, residual HCl and benzene azeotropes remain concerns, prompting substitution with ethanol or isopropanol.
Comparative Analysis of Synthesis Methods
化学反応の分析
反応の種類: スクロシニルコリンは、加水分解、酸化、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件:
加水分解: スクロシニルコリンは、血漿中の酵素擬似コリンエステラーゼによって急速に加水分解され、スクシニルモノコリンとコリンが生成されます.
酸化: スクロシニルコリンは酸化反応を起こす可能性がありますが、これらの反応は臨床設定ではあまり一般的ではありません。
置換: スクロシニルコリンは、特に強い求核剤の存在下で、置換反応に関与する可能性があります。
主要な生成物: スクロシニルコリンの加水分解によって生成される主な生成物は、スクシニルモノコリンとコリンです .
4. 科学研究の応用
スクロシニルコリンは、特に化学、生物学、医学、および産業の分野で、科学研究において幅広い用途があります。
科学的研究の応用
Facilitation of Tracheal Intubation
Succinylcholine is widely utilized as an adjunct to general anesthesia to facilitate tracheal intubation, especially in emergency settings where rapid airway control is crucial. Its rapid onset (within 60 seconds) and short duration of action (4-6 minutes) make it ideal for such procedures .
Skeletal Muscle Relaxation During Surgery
In surgical contexts, this compound provides effective skeletal muscle relaxation, allowing for better surgical conditions. It is particularly beneficial in procedures requiring brief periods of muscle paralysis, such as laparoscopic surgeries or orthopedic interventions .
Use in Electroconvulsive Therapy
This compound has been employed as a muscle relaxant during electroconvulsive therapy (ECT). A notable case involved a patient with Brugada syndrome who underwent multiple ECT sessions with this compound, demonstrating its utility in psychiatric treatments while managing specific cardiac risks .
Pharmacogenomics and Adverse Reactions
Despite its effectiveness, the use of this compound is associated with several adverse reactions, particularly in genetically predisposed individuals. Pharmacogenetic factors can influence the metabolism of this compound, leading to prolonged neuromuscular blockade or severe complications such as hyperkalemia and cardiac arrest .
Case Study: Anaphylaxis
A case series documented life-threatening anaphylaxis following this compound administration, emphasizing the need for vigilance during its use. In this series, patients experienced cardiovascular collapse shortly after administration, highlighting the acute risks associated with this medication .
Case Study: Intentional Self-Harm
Another significant case involved a healthcare worker who intentionally injected herself with this compound in a suicide attempt. This incident underscores the potential for misuse and the critical need for monitoring and education regarding this powerful agent .
Summary of Key Findings
| Application | Description |
|---|---|
| Tracheal Intubation | Rapid onset and short duration make it suitable for emergency airway management. |
| Surgical Relaxation | Provides effective muscle relaxation during various surgical procedures. |
| Electroconvulsive Therapy | Used safely in patients with specific cardiac considerations like Brugada syndrome. |
| Adverse Reactions | Risks include prolonged paralysis and severe cardiovascular events; pharmacogenomic testing may be needed. |
作用機序
スクロシニルコリンは、運動終板のシナプス後コリン作動性受容体に結合することで効果を発揮し、筋膜の持続的な脱分極を引き起こします。 この長時間の脱分極は、活動電位の伝達を阻害し、一過性の筋収縮後に骨格筋麻痺をもたらします . スクロシニルコリンは、平滑筋や心筋に対して直接作用しません .
6. 類似の化合物との比較
スクロシニルコリンは、その急速な発症と作用時間の短さのために、神経筋遮断薬の中でユニークです。類似の化合物には次のものがあります。
ロクロニウム: スクロシニルコリンと比較して、発症が遅く作用時間が長い非脱分極性神経筋遮断薬.
ガンタキュリウム: スクロシニルコリンと同様に、急速な発症と作用時間の短い、新しい非脱分極性薬剤.
スクロシニルコリンの急速な発症と作用時間の短さは、気管内挿管のための急速シーケンス誘導など、迅速な筋弛緩を必要とする緊急事態に特に役立ちます .
類似化合物との比較
Adverse Effects and Contraindications
Clinical Recommendations
- Rapid Sequence Intubation : this compound remains preferred for emergency settings unless contraindicated .
- Elective Procedures : Rocuronium with sugammadex reversal offers a safer profile for patients at risk of hyperkalemia .
- Pediatric/Neonatal Use: Limited evidence supports this compound in neonates due to immature pseudocholinesterase activity .
生物活性
Succinylcholine (also known as suxamethonium) is a widely used depolarizing neuromuscular blocker primarily employed in anesthesia to facilitate endotracheal intubation and to provide muscle relaxation during surgical procedures. Its unique mechanism of action, pharmacokinetics, and clinical implications are critical for understanding its biological activity.
This compound mimics acetylcholine, binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding causes an initial depolarization of the motor end plate, leading to muscle fasciculations followed by paralysis. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not metabolized at the synapse, resulting in prolonged depolarization and subsequent muscle paralysis. The paralysis typically begins with facial muscles and progresses to intercostal and diaphragm muscles, ultimately affecting other skeletal muscles .
Pharmacokinetics
- Onset of Action : this compound acts within 60 seconds after intravenous administration.
- Duration : The neuromuscular blockade lasts approximately 4 to 6 minutes.
- Volume of Distribution : Studies show a mean apparent volume of distribution ranging from 5.6 to 16.4 mL/kg depending on dosage .
- Metabolism : It is metabolized by plasma cholinesterase (pseudocholinesterase), which hydrolyzes this compound into inactive metabolites .
Clinical Applications
This compound is primarily utilized in the following contexts:
- Rapid Sequence Intubation (RSI) : It is preferred for its rapid onset and short duration, making it ideal for emergency situations.
- Electroconvulsive Therapy (ECT) : It has been effectively used as a muscle relaxant in patients undergoing ECT, including those with specific cardiac conditions like Brugada syndrome .
Case Studies
- Intentional Self-Harm : A case study detailed a 28-year-old female who injected this compound for self-harm. She presented with respiratory arrest but was successfully resuscitated and discharged without neurological deficits after targeted temperature management was implemented .
- Cardiac Arrest : Another case reported a patient experiencing cardiac arrest due to ventricular tachycardia following this compound administration during RSI. This highlights potential cardiac risks associated with this compound use .
Comparative Studies
Recent studies have compared this compound with other neuromuscular blockers like rocuronium:
- A meta-analysis indicated that this compound provides superior intubating conditions compared to lower doses of rocuronium, although no significant differences were noted at higher doses of rocuronium .
- Research showed that administering lower doses of this compound (1.0 mg/kg) resulted in longer apnea durations compared to higher doses (1.5 mg/kg), suggesting that dosing strategies may influence clinical outcomes .
Side Effects and Considerations
Despite its efficacy, this compound has several side effects:
- Malignant Hyperthermia : It can trigger malignant hyperthermia in susceptible individuals, particularly when used alongside inhalational anesthetics .
- Bradycardia : The drug can stimulate muscarinic receptors leading to bradycardia, especially in pediatric populations or with repeated doses .
Summary Table of Key Findings
| Parameter | Value/Observation |
|---|---|
| Onset of Action | ~60 seconds |
| Duration | 4-6 minutes |
| Volume of Distribution | 5.6 - 16.4 mL/kg |
| Metabolism | Plasma cholinesterase |
| Side Effects | Malignant hyperthermia, bradycardia |
| Clinical Use | Rapid sequence intubation, electroconvulsive therapy |
Q & A
Q. What systematic review strategies identify knowledge gaps in this compound's drug-drug interaction profile?
- Protocol Design :
- Search Strategy : Use Boolean operators in PubMed/Scopus to combine terms (e.g., "this compound" AND "drug interactions" NOT "case report"). Limit to peer-reviewed studies (2000–2025) .
- Data Extraction : Tabulate interaction mechanisms (e.g., pharmacokinetic inhibition by anticonvulsants) and evidence quality (e.g., randomized trials vs. case series) .
- Gap Identification : Highlight understudied interactions (e.g., with newer antiepileptics) using PRISMA flow diagrams .
Tables
Q. Table 1. Key Pharmacodynamic Parameters of this compound in Preclinical Studies
| Parameter | Muscle-Type nAChR (α1β1δε) | Neuronal nAChR (α7) |
|---|---|---|
| EC₅₀ (Net Charge Analysis) | 12.3 μM (95% CI: 10.1–14.9) | 1.8 μM (95% CI: 1.2–2.5) |
| Hill Coefficient | 1.4 ± 0.2 | 0.9 ± 0.1 |
| Desensitization τ (sec) | 45.2 ± 6.7 | 2.1 ± 0.3 |
| Data adapted from concentration–response assays in Xenopus oocytes . |
Q. Table 2. Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Overreliance on peak current measurements for α7 nAChR | Use net charge analysis to account for desensitization |
| Confounding by anesthesia depth in clinical studies | Standardize anesthesia protocols and use nerve stimulators |
| Inadequate sample size for rare adverse events | Power calculations based on historical incidence data |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
